(tert-Butylimino)tris(diethylamino)tantalum

Description

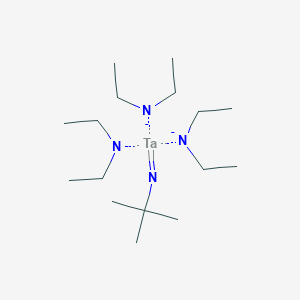

(tert-Butylimino)tris(diethylamino)tantalum (CAS 169896-41-7), abbreviated as TBTDET, is a metal-organic compound widely used in atomic layer deposition (ALD) and chemical vapor deposition (CVD) for fabricating tantalum-based thin films, such as Ta₂O₅ and TaN . Its molecular formula is C₁₆H₃₉N₄Ta (molecular weight: 468.45 g/mol), featuring a tert-butylimido ligand and three diethylamino groups coordinated to a tantalum center . Key properties include:

- Density: 1.252 g/mL at 25°C

- Boiling Point: 9°C (under vacuum)

- Flash Point: 46°C (115°F)

- Hazards: Flammable (R10), corrosive (R34), and reacts violently with water .

TBTDET is valued for its stability under ALD conditions and selective deposition on metal substrates like TiN versus SiO₂/Si .

Properties

IUPAC Name |

tert-butyliminotantalum;diethylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N.3C4H10N.Ta/c1-4(2,3)5;3*1-3-5-4-2;/h1-3H3;3*3-4H2,1-2H3;/q;3*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUVVCYTHMBYBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC(C)(C)N=[Ta] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H39N4Ta-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169896-41-7 | |

| Record name | Tantalum, tris(N-ethylethanaminato)[2-methyl-2-propanaminato(2-)]-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | t-Butylimino tris (diethylamino) tantalum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(tert-Butylimino)tris(diethylamino)tantalum, commonly referred to as TBTDET (CAS Number: 169896-41-7), is an organotantalum compound notable for its applications in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. This compound features tantalum in a +5 oxidation state, coordinated with three diethylamido ligands and one tert-butylimido group, which contributes to its unique reactivity and stability under specific conditions. Understanding its biological activity is essential for assessing its potential applications in biomedicine and materials science.

- Molecular Formula : C₁₆H₃₉N₄Ta

- Molecular Weight : 468.46 g/mol

- Appearance : Colorless to yellow liquid

- Purity : 98%+

- Sensitivity : Moisture and heat sensitive

TBTDET's structure allows for controlled nitrogen incorporation, which is crucial for the fabrication of high-quality tantalum nitride films used in microelectronics .

Biocompatibility

Tantalum, including TBTDET, has been recognized for its excellent biocompatibility. Research indicates that tantalum exhibits minimal adverse biological responses when used in medical applications:

- Cell Viability : Studies have shown that tantalum particles maintain high cell viability even at higher concentrations (up to 500 μg/ml) over extended periods (up to 7 days) .

- Osteoblast Proliferation : Low concentrations of tantalum particles (<20 μg/ml) have been demonstrated to promote the proliferation of osteoblasts (MC3T3-E1 cells) by inducing autophagy, linked to the Akt/mTOR signaling pathway .

- Inflammatory Response : Tantalum has shown no harmful effects on various mammalian cells, including L929 fibroblasts and THP-1 human monocytic leukemia cells, suggesting a favorable inflammatory profile .

The biological effects of TBTDET can be attributed to several mechanisms:

- Cellular Interaction : Tantalum's surface properties facilitate interactions with biological tissues, promoting favorable cellular responses such as adhesion and proliferation.

- Inflammatory Modulation : Tantalum's inert nature minimizes inflammatory responses typically associated with foreign materials in biological systems .

Case Studies

-

Implantation Studies :

- In animal models, tantalum implants have demonstrated good integration with surrounding tissues, characterized by the formation of a thin fibrous membrane without significant inflammation. Histological examinations confirmed new bone formation around porous tantalum scaffolds implanted in rabbit femur defects .

- Tantalum Coatings :

Applications in Medicine

Given its favorable biological activity, TBTDET and related tantalum compounds are being explored for various biomedical applications:

- Orthopedic Implants : Due to its biocompatibility and mechanical strength, tantalum is increasingly used in joint replacement surgeries.

- Dental Applications : Tantalum's properties make it suitable for dental implants where osseointegration is critical.

- Cardiovascular Devices : The material's non-ferromagnetic nature makes it ideal for use in devices like vascular clips that require MRI compatibility .

Safety Considerations

While TBTDET exhibits promising biological activity, safety precautions are necessary due to its chemical properties:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₅H₃₉N₄Ta

- Molecular Weight : 456.45 g/mol

- CAS Number : 169896-41-7

- Physical State : Liquid at room temperature

TBTDET is characterized by its ability to form stable films of tantalum nitride (TaN) and tantalum oxide (Ta₂O₅), which are crucial for various electronic and optoelectronic applications.

Precursor for Tantalum Nitride Films

TBTDET is widely used as a precursor for the deposition of tantalum nitride films through CVD and ALD methods. The film properties are essential for applications such as:

- Copper Diffusion Barriers : Tantalum nitride serves as an effective barrier to prevent copper diffusion in semiconductor devices, enhancing device reliability and performance .

- Wear-Resistant Coatings : The hardness and thermal stability of TaN make it suitable for coatings that require durability under harsh conditions .

Case Study: Atomic Layer Deposition of TaN

A study demonstrated the successful deposition of TaN films using TBTDET in combination with hydrogen radicals. The process was optimized to achieve uniform film thickness and excellent step coverage on complex substrates, highlighting TBTDET's effectiveness in ALD applications .

Precursor for Tantalum Oxide Films

TBTDET is also utilized for the deposition of tantalum oxide films, which have applications in:

- High Dielectric Constant Materials : Tantalum oxide is considered a promising candidate for gate dielectrics in MOSFETs due to its high dielectric constant, which allows for reduced leakage currents and improved performance .

Case Study: CVD of Ta₂O₅ Films

Research has shown that TBTDET can be used to deposit high-quality tantalum oxide thin films through CVD processes. The films exhibited excellent electrical properties suitable for use in capacitors and other electronic components .

Advantages of Using TBTDET

The use of TBTDET as a precursor offers several advantages:

- Liquid State at Room Temperature : This property simplifies the delivery process in deposition systems compared to solid precursors, allowing for more consistent flow rates and improved reproducibility .

- Versatility : TBTDET can be used in various deposition techniques (CVD, ALD), making it a flexible choice for different manufacturing processes.

Safety and Handling Considerations

While TBTDET has valuable applications, it is important to handle it with care due to its reactivity:

Chemical Reactions Analysis

Thermal Decomposition Reactions

TBTDET undergoes controlled thermal decomposition to form tantalum-based thin films:

Primary decomposition pathway :

Key characteristics:

- Temperature range : 250–350°C (optimized for ALD/CVD processes)

- Byproduct formation : HN(C₂H₅)₂ and (CH₃)₃CNH₂ detected via mass spectrometry

- Film composition : Produces β-TaN phase with resistivity 200–500 μΩ·cm in plasma-enhanced processes

Reactions with Ammonia

Ammonolysis reactions enable nitrogen incorporation:

Stoichiometric reaction :

Experimental observations:

| Parameter | Value | Source |

|---|---|---|

| Reaction efficiency | 85–92% N incorporation | |

| Residual carbon | <5 at% (PEALD vs 12 at% thermal) | |

| Film density | 11–13 g/cm³ (vs 9 g/cm³ thermal) |

Hydrogen Plasma Reactions

Plasma-enhanced processes modify reaction kinetics:

PEALD mechanism :

- Precursor adsorption : TBTDET chemisorption on substrate surface

- H₂ plasma activation :

- Nitrogen incorporation :

XPS analysis reveals:

- Complete ligand removal at 300°C under H₂ plasma

- Ta₄f binding energy shifts from 23.8 eV (precursor) → 22.1 eV (TaN)

Hydrolysis Reactions

Moisture sensitivity drives oxide formation:

Hydrolysis pathway :

Critical parameters:

- Reactivity : Instantaneous reaction at RH >10%

- Oxide composition : Ta₂O₅ dominated (XRD confirmation)

- Activation energy : 58 kJ/mol (TGA-DSC analysis)

Surface-Mediated Reactions

Substrate-dependent behavior observed:

| Substrate | Reaction Product | Thickness Control | Adhesion Strength |

|---|---|---|---|

| SiO₂ | TaN/TaOₓ composite | ±0.8 Å/cycle | 28 J/m² |

| Organosilicate Glass | Pure TaN | ±0.5 Å/cycle | 35 J/m² |

| Cu | TaCₓNᵧ diffusion barrier | N/A | 40 J/m² |

Data from shows substrate surface oxygen content directly influences nitrogen incorporation efficiency (R²=0.94 linear correlation).

Comparative Reactivity Table

| Reaction Type | Temp. Range (°C) | Byproducts | Activation Energy (kJ/mol) |

|---|---|---|---|

| Thermal Decomposition | 250–350 | HN(C₂H₅)₂, (CH₃)₃CNH₂ | 102 ± 8 |

| NH₃ Assisted | 200–300 | C₂H₅NH₂, CH₄ | 78 ± 5 |

| H₂ Plasma | 150–250 | H₂, C₂H₄ | 45 ± 3 |

| Hydrolysis | RT–100 | (C₂H₅)₂NH, H₂O | 58 ± 4 |

Data compiled from This reaction profile establishes TBTDET as a versatile precursor for tailored material synthesis, with plasma-enhanced processes offering superior control over film stoichiometry and crystallinity compared to thermal methods. Recent advances in reaction engineering suggest potential applications in sub-5nm semiconductor nodes through precise ligand-exchange mechanisms .

Comparison with Similar Compounds

Structural and Chemical Properties

Key Observations :

- Steric Effects : TBTDET’s diethylamido ligands provide greater steric bulk than TBTEMT’s ethylmethylamido or PDMAT’s dimethylamido groups, slowing decomposition kinetics and enhancing thermal stability .

- Reactivity : Smaller ligands (e.g., dimethylamido in PDMAT) increase reactivity but reduce stability, making PDMAT suitable for low-temperature processes .

Thermal and Deposition Behavior

Thermal Stability :

Preparation Methods

Stepwise Procedure

The patented method involves a two-reactor system under inert gas (e.g., argon) to prevent hydrolysis and oxidation. Key stages include:

-

Tantalum Complex Formation :

Tantalum pentachloride (TaCl₅) reacts with tert-butylamine in n-nonane at -10°C, followed by pyridine addition to stabilize intermediates. -

Lithium Diethylamide Preparation :

n-Butyllithium reacts with diethylamine in n-nonane to form lithium diethylamide, maintained at -10°C to prevent side reactions. -

Ligand Exchange :

The tantalum complex suspension is introduced to the lithium diethylamide solution, enabling ligand substitution over 20 hours at room temperature. -

Purification :

Solid-liquid separation removes lithium chloride byproducts, followed by vacuum distillation to isolate the product.

Table 1: Reaction Conditions and Stoichiometry

| Component | Quantity | Molar Ratio (vs. TaCl₅) | Temperature | Solvent |

|---|---|---|---|---|

| TaCl₅ | 150 g | 1.0 | -10°C | n-nonane |

| tert-butylamine | 62 g | 2.1 | -10°C → RT | n-nonane |

| Pyridine | 134 g | 4.0 | -10°C → RT | n-nonane |

| n-BuLi (2.5 M in hexane) | 510 mL | 3.0 | -10°C → RT | n-nonane |

| Diethylamine | 95 g | 3.0 | -10°C → RT | n-nonane |

Reaction Mechanism and Chemical Pathways

Tantalum-Pyridine Adduct Formation

The initial reaction between TaCl₅ and tert-butylamine generates a transient imido species, which is stabilized by pyridine coordination:

Pyridine acts as a Lewis base, preventing chloride recombination and enabling subsequent ligand exchange.

Lithium Diethylamide Synthesis

n-BuLi deprotonates diethylamine to form lithium diethylamide, a nucleophile critical for displacing chloride ligands:

Ligand Substitution

The pyridine-stabilized tantalum complex reacts with lithium diethylamide in a stepwise chloride displacement:

Optimization Strategies

Solvent Selection

n-Nonane (C₉H₂₀) replaces toxic toluene or tetrahydrofuran (THF), offering:

Temperature Control

Purification Enhancements

-

Solid-Liquid Separation : Centrifugation or filtration removes LiCl byproducts more efficiently than prior vacuum distillation methods.

-

Two-Stage Vacuum Distillation :

Challenges in Traditional Synthesis Methods

Prior Art Limitations

Q & A

Q. What are the standard protocols for synthesizing TBTDET, and how can purity be validated?

TBTDET is typically synthesized via ligand-exchange reactions using precursors like diethylamino lithium (CAS 816-43-3) and tert-butylamine derivatives under inert conditions . Purification involves vacuum distillation to remove volatile byproducts. Purity validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and inductively coupled plasma mass spectrometry (ICP-MS) to quantify residual metallic impurities (<99.99% Ta basis) .

Q. What safety precautions are critical when handling TBTDET in laboratory settings?

TBTDET is a flammable liquid (Category 3), reacts violently with water (Category 2), and causes severe skin/eye corrosion (Category 1B/1) . Essential precautions include:

Q. How is TBTDET characterized structurally, and what analytical techniques are most effective?

Structural characterization employs:

- FTIR : Identifies ν(Ta=N) and ν(Ta-N) stretching modes at ~1,620 cm⁻¹ and ~480 cm⁻¹, respectively .

- X-ray crystallography : Resolves Ta coordination geometry (distorted trigonal bipyramidal) .

- Elemental analysis : Validates C/H/N ratios (theoretical: C 41.0%, H 8.4%, N 11.9%) .

Advanced Research Questions

Q. How do decomposition pathways of TBTDET impact its performance in atomic layer deposition (ALD)?

TBTDET decomposes at >250°C, releasing diethylamine and tert-butylimido radicals. This affects ALD film stoichiometry, necessitating precise temperature control (±5°C) and co-reactants like NH₃ to stabilize TaN films. Residual carbon content (<2 at.%) can be minimized by optimizing pulse/purge cycles (e.g., 1s/5s/1s/5s for precursor/NH₃/purge) .

Q. What methodological strategies resolve contradictions in reported thermal stability data for TBTDET?

Discrepancies in decomposition temperatures (e.g., 250°C vs. 280°C) arise from differences in:

- Atmosphere : Oxidative vs. inert conditions (N₂ vs. Ar).

- Analytical technique : Thermogravimetric analysis (TGA) under dynamic heating (10°C/min) vs. isothermal holds . Resolution : Cross-validate using mass spectrometry-coupled TGA to track gaseous byproducts (e.g., m/z=73 for diethylamine) .

Q. How does TBTDET compare to analogous precursors (e.g., PDMAT) in CVD/ALD applications?

Q. What experimental design considerations are critical for studying TBTDET’s reactivity with oxygen-containing surfaces?

- Surface pretreatment : Use hydroxylated SiO₂ wafers (UV/O₃ cleaning) to mimic real-world substrates.

- In situ monitoring : Quartz crystal microbalance (QCM) tracks mass changes during ligand exchange.

- Post-deposition analysis : XPS quantifies Ta 4f and O 1s peaks to assess oxidation states (Ta⁵+ vs. Ta⁴+) .

Methodological Guidance for Data Contradictions

Q. How to address inconsistencies in reported boiling points (e.g., 9°C vs. 115°C)?

The cited boiling point of 9°C ( ) likely refers to a volatile byproduct (e.g., diethylamine) rather than TBTDET itself. Validated data for TBTDET under reduced pressure (0.1 Torr) indicates a boiling range of 115–120°C . Always cross-check with vapor pressure curves and manufacturer COA (Certificate of Analysis) .

Q. What frameworks guide hypothesis formulation for TBTDET’s ligand-exchange mechanisms?

Link research to coordination chemistry theory :

- Hard-Soft Acid-Base (HSAB) principles predict Ta⁵+ (hard acid) affinity for N-donor ligands (soft bases).

- Density Functional Theory (DFT) models simulate transition states during ligand dissociation (e.g., ΔG‡ for NEt₂ loss ≈ 45 kJ/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.